molecular formula C14H18FNO B5454302 1-[3-Fluoro-4-(piperidin-1-yl)phenyl]propan-1-one

1-[3-Fluoro-4-(piperidin-1-yl)phenyl]propan-1-one

Cat. No.: B5454302
M. Wt: 235.30 g/mol
InChI Key: UEZDGCKNECSNPS-UHFFFAOYSA-N
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Description

1-[3-Fluoro-4-(piperidin-1-yl)phenyl]propan-1-one is an organic compound that features a fluorinated phenyl ring and a piperidine moiety. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties that can be leveraged in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-Fluoro-4-(piperidin-1-yl)phenyl]propan-1-one typically involves a multi-step process. One common method includes the following steps:

    Condensation Reaction: The initial step involves the condensation of a fluorinated benzaldehyde with piperidine under basic conditions to form an intermediate.

    Reduction Reaction: The intermediate is then subjected to reduction, typically using a reducing agent such as sodium borohydride, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[3-Fluoro-4-(piperidin-1-yl)phenyl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-[3-Fluoro-4-(piperidin-1-yl)phenyl]propan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-Fluoro-4-(piperidin-1-yl)phenyl]propan-1-one involves its interaction with specific molecular targets. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The piperidine moiety can also contribute to the compound’s overall pharmacological profile by affecting its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-[3-Fluoro-4-(pyrrolidin-1-yl)phenyl]propan-1-one: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

    1-[3-Fluoro-4-(morpholin-1-yl)phenyl]propan-1-one: Contains a morpholine ring instead of a piperidine ring.

Uniqueness

1-[3-Fluoro-4-(piperidin-1-yl)phenyl]propan-1-one is unique due to the presence of both a fluorinated phenyl ring and a piperidine moiety. This combination imparts specific chemical properties that can be advantageous in various applications, such as increased stability and enhanced binding affinity to biological targets.

Properties

IUPAC Name

1-(3-fluoro-4-piperidin-1-ylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO/c1-2-14(17)11-6-7-13(12(15)10-11)16-8-4-3-5-9-16/h6-7,10H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZDGCKNECSNPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)N2CCCCC2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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